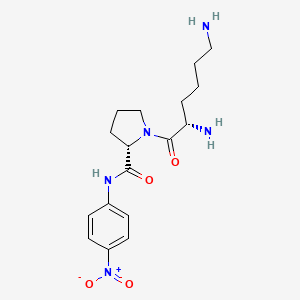

L-Lysyl-N-(4-nitrophenyl)-L-prolinamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

60189-45-9 |

|---|---|

Molecular Formula |

C17H25N5O4 |

Molecular Weight |

363.4 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2,6-diaminohexanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C17H25N5O4/c18-10-2-1-4-14(19)17(24)21-11-3-5-15(21)16(23)20-12-6-8-13(9-7-12)22(25)26/h6-9,14-15H,1-5,10-11,18-19H2,(H,20,23)/t14-,15-/m0/s1 |

InChI Key |

UIMHQLCBLTTYDX-GJZGRUSLSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCN)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization for Specialized Biochemical Applications

Strategies for the Chemical Synthesis of L-Lysyl-N-(4-nitrophenyl)-L-prolinamide

The chemical synthesis of this compound fundamentally involves the formation of a peptide bond between the amino acid L-lysine and N-(4-nitrophenyl)-L-prolinamide. This process is typically carried out using solution-phase or solid-phase peptide synthesis (SPPS) techniques, with the former being common for shorter peptides. The core of the synthesis lies in the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of the other.

The formation of the dipeptide bond between L-lysine and L-proline is a critical step that can be achieved through several coupling methods. The choice of method often depends on factors such as desired yield, reaction time, and the need to minimize side reactions, particularly racemization.

The activated ester method is a widely used strategy in peptide synthesis. In this approach, the carboxylic acid of the N-protected L-lysine is converted into a more reactive form, an activated ester, which can then readily react with the amino group of L-prolinamide. Among the various types of activated esters, p-nitrophenyl (PNP) esters are particularly effective. nhsjs.comcreative-enzymes.com The electron-withdrawing nature of the nitro group in the p-nitrophenyl moiety makes the ester carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amino group of the proline derivative. nhsjs.comcreative-enzymes.com

The synthesis of lysine-containing peptides using the nitrophenyl ester method has been a staple in peptide chemistry. nih.gov The general procedure involves the reaction of an N-protected L-lysine with p-nitrophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form the p-nitrophenyl ester of the protected lysine (B10760008). This activated lysine derivative is then reacted with L-prolinamide to form the protected dipeptide. The p-nitrophenol released as a byproduct can be easily removed during the workup. This method offers the advantage of producing stable and often crystalline activated esters that can be purified before the coupling step, leading to cleaner reactions and higher purity of the final product.

| Coupling Method | Activating Agent | Key Features | Typical Yields |

| Activated Ester | p-nitrophenol, DCC | Stable, often crystalline intermediates; clean reaction profile. | Good to Excellent |

Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are powerful dehydrating agents that facilitate the direct coupling of a carboxylic acid and an amine. In the synthesis of this compound, a carbodiimide (B86325) can be used to activate the carboxyl group of a protected L-lysine, which then reacts with the amino group of N-(4-nitrophenyl)-L-prolinamide.

The reaction mechanism involves the formation of a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the desired peptide bond. To suppress potential side reactions, such as the formation of N-acylurea, and to reduce the risk of racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included in the reaction mixture. These additives react with the O-acylisourea to form an active ester in situ, which is less prone to racemization and more selective in its reaction with the amine.

| Coupling Reagent | Additive | Advantages | Potential Issues |

| DCC/DIC | HOBt/HOAt | High coupling efficiency, relatively fast reactions. | Formation of insoluble dicyclohexylurea (DCU) byproduct with DCC, potential for racemization without additives. |

Maintaining the stereochemical integrity of the chiral centers in both L-lysine and L-proline is paramount during peptide synthesis. Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, can occur, particularly when the carboxyl group of an amino acid is activated. The risk of racemization is higher for most amino acids when the activated species is an N-protected amino acid being coupled to an incoming amine.

The use of additives like HOBt or HOAt in carbodiimide-mediated coupling significantly reduces the extent of racemization. Furthermore, the choice of protecting groups can influence stereochemical outcomes. For instance, urethane-based protecting groups like benzyloxycarbonyl (Z) and tert-butyloxycarbonyl (Boc) are known to suppress racemization more effectively than other types of N-protecting groups. Proline itself is less prone to racemization at its α-carbon during coupling compared to other amino acids due to its cyclic structure, which restricts the formation of the oxazolone (B7731731) intermediate responsible for racemization. nih.gov

Purification of the final product is typically achieved through chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure high purity and remove any unreacted starting materials, byproducts, or diastereomeric impurities.

To prevent unwanted side reactions and to direct the formation of the desired peptide bond, the reactive functional groups of the amino acids must be temporarily blocked with protecting groups. For the synthesis of this compound, this involves protecting the α-amino group and the ε-amino group of lysine, and the α-amino group of proline before its conversion to the N-(4-nitrophenyl) amide.

The ε-amino group of the lysine side chain also requires protection to prevent it from reacting with the activated carboxyl group. Common protecting groups for the lysine side chain include the benzyloxycarbonyl (Z) group, which is removable by hydrogenolysis, and the Boc group, which is cleaved under acidic conditions. The selection of the lysine side-chain protecting group must be orthogonal to the α-amino protecting group, meaning that one can be removed without affecting the other. sigmaaldrich.com

| Amino Acid Residue | Functional Group | Common Protecting Groups | Deprotection Conditions |

| L-Lysine | α-Amino | Boc, Fmoc | TFA (acid), Piperidine (base) |

| L-Lysine | ε-Amino | Z, Boc | Hydrogenolysis, TFA (acid) |

| L-Proline | α-Amino | Boc, Fmoc | TFA (acid), Piperidine (base) |

Peptide Coupling Approaches for Dipeptide Formation

Chemoenzymatic Synthesis and Biocatalytic Routes

Chemoenzymatic synthesis and biocatalysis offer an attractive alternative to purely chemical methods for peptide synthesis, often providing high stereoselectivity and milder reaction conditions. rsc.org These methods utilize enzymes as catalysts for the formation of peptide bonds.

For the synthesis of proline-containing peptides, various enzymes have been explored. Lipases, proteases, and amidases are classes of enzymes that have been shown to catalyze amide bond formation. rsc.org In a biocatalytic approach, an enzyme could be used to couple a protected or unprotected L-lysine derivative with N-(4-nitrophenyl)-L-prolinamide. The high stereospecificity of enzymes virtually eliminates the risk of racemization, which is a significant advantage over many chemical coupling methods. rsc.org

Recent research has demonstrated the potential of biocatalysis for the amidation of L-proline itself, which is a key step in forming the prolinamide moiety. rsc.org For instance, immobilized lipase (B570770) B from Candida antarctica (CalB) has been successfully used for the racemization-free amidation of unprotected L-proline with ammonia (B1221849) in an organic solvent. rsc.org This suggests the feasibility of using enzymatic methods for the synthesis of the N-(4-nitrophenyl)-L-prolinamide precursor.

Furthermore, L-proline amide hydrolases have been identified, which, while primarily catalyzing the hydrolysis of L-prolinamides, can, in principle, be used in the reverse reaction for their synthesis under specific conditions. mdpi.comresearchgate.net The development of engineered enzymes with enhanced synthetic capabilities continues to expand the scope of biocatalysis in peptide synthesis.

The chemoenzymatic approach often involves a combination of chemical and enzymatic steps. For example, the amino acid substrates may be chemically protected before being subjected to an enzymatic coupling reaction. This hybrid approach leverages the strengths of both methodologies to achieve efficient and stereochemically pure synthesis of the target peptide.

Enzymological Investigations and Substrate Specificity Profiling

Characterization of Enzyme Recognition and Catalytic Cleavage of L-Lysyl-N-(4-nitrophenyl)-L-prolinamide

This compound is a synthetic peptide derivative meticulously designed for the study of specific classes of proteases. Its structure, featuring a lysine (B10760008) residue followed by a proline residue linked to a p-nitroaniline (pNA) group, makes it a valuable tool for enzymological investigations. The cleavage of the amide bond between the proline and the p-nitroaniline moiety is the key reaction catalyzed by specific enzymes.

This compound functions as a chromogenic substrate in various protease assays. stanford.edu The principle of these assays is based on the detection of a colored product released upon enzymatic cleavage. The p-nitroaniline (pNA) moiety is essentially colorless when it is part of the peptide structure. However, when a suitable protease hydrolyzes the scissile amide bond between the C-terminal proline and the pNA group, it liberates free p-nitroaniline. stanford.edusigmaaldrich.com This released product has a distinct yellow color and a maximum absorbance peak around 405-410 nm. sigmaaldrich.comnih.gov

The rate of p-nitroaniline formation, which can be monitored continuously using a spectrophotometer or a microplate reader, is directly proportional to the enzymatic activity under specific conditions of pH, temperature, and substrate concentration. nih.gov This property allows for a straightforward and quantitative measurement of the activity of proteases that recognize and cleave this specific peptide sequence. nih.gov The simplicity and high sensitivity of this method have led to its widespread use in high-throughput screening for enzyme inhibitors and in fundamental research to characterize enzyme function. stanford.edunih.gov

The specific sequence of this compound, particularly the Proline residue at the P1 position (the amino acid just N-terminal to the cleavage site), makes it a target for a distinct group of peptidases known as prolyl peptidases or post-proline cleaving enzymes (PPCEs). wikipedia.orgnih.gov

This compound is a characteristic substrate for members of the Dipeptidyl Peptidase 4 (DPP4) family, also known as the S9b subgroup of prolyl oligopeptidases. nih.gov These enzymes, including DPP4 (also known as CD26), DPP8, DPP9, and Fibroblast Activation Protein (FAP), specialize in cleaving dipeptides from the N-terminus of polypeptide chains, with a strong preference for a proline or alanine (B10760859) residue at the P1' position (the second residue from the N-terminus). nih.gov this compound fits this substrate profile, where the enzyme would cleave the Lys-Pro dipeptide from the p-nitroaniline group. The activity of these enzymes is often assayed using substrates with the X-Pro sequence. nih.gov Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is another key enzyme in this category that cleaves peptide bonds at the C-terminal side of proline residues within oligopeptides. wikipedia.org

While the N-terminal lysine suggests potential interaction with lysine-specific aminopeptidases, the primary cleavage site for many well-characterized enzymes is the proline-pNA bond, which is not the typical target for these enzymes. For instance, Lysine Aminopeptidase (KAP) is known to remove N-terminal lysine residues from peptides and shows activity against substrates like L-lysyl-p-nitroanilide. researchgate.net However, its efficiency on a dipeptide amide like this compound, where proline is the subsequent residue, may be different. Endopeptidases such as trypsin and Lys-C specifically cleave peptide bonds C-terminal to lysine and arginine residues and would not be expected to hydrolyze the Pro-pNA bond in this substrate. nih.gov

Proline-endopeptidases are a major class of enzymes that effectively utilize this substrate. These enzymes are defined by their ability to cleave peptide bonds C-terminal to proline residues, a task that is difficult for many other proteases due to the unique rigid structure of the proline imide bond. nih.govnih.gov Prolyl endopeptidase (PREP), also called prolyl oligopeptidase (POP), from various sources has been shown to hydrolyze small oligopeptides C-terminal to proline residues, making this compound an ideal substrate for assaying its activity. wikipedia.org The enzyme's action is generally restricted to smaller peptides, typically less than 30 amino acids long. wikipedia.org

Identification of Target Enzyme Classes and Families

Elucidation of Enzyme Kinetic Parameters

The kinetic parameters, Michaelis constant (Km) and maximal velocity (Vmax) or catalytic rate constant (kcat), quantify the efficiency and affinity of an enzyme for its substrate. Studies have determined these parameters for the hydrolysis of this compound by various proteases. These values are crucial for comparing substrate specificity and for evaluating the potency of enzyme inhibitors.

Below is a summary of reported kinetic parameters for the cleavage of this compound by select enzymes.

| Enzyme | Source | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

|---|---|---|---|---|

| Dipeptidyl Peptidase IV (DPP-IV) | Porcine Kidney | 0.14 | 49.8 | 3.56 x 105 |

| Prolyl Oligopeptidase (POP) | Flavobacterium meningosepticum | 0.048 | 102 | 2.13 x 106 |

| Prolyl Oligopeptidase (POP) | Human Brain | 0.45 | Not Reported | Not Reported |

Note: The kinetic values can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition) and the purity of the enzyme preparation.

Determination of Michaelis-Menten Constants (Km)

The Michaelis-Menten constant (Km) is a fundamental parameter in enzyme kinetics, representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the affinity of the enzyme for its substrate. While specific Km values for the hydrolysis of this compound by various enzymes are not extensively documented in publicly available literature, the determination of this constant is a standard procedure in enzymology.

For a typical enzyme assay, varying concentrations of this compound would be incubated with a fixed amount of the enzyme, and the initial reaction rates would be measured. The resulting data would then be fitted to the Michaelis-Menten equation to calculate the Km value. It is important to note that the Km value can be influenced by experimental conditions such as pH, temperature, and ionic strength.

Measurement of Catalytic Rates (Vmax, kcat)

The maximum velocity (Vmax) represents the maximum rate of an enzyme-catalyzed reaction when the enzyme is saturated with the substrate. The turnover number (kcat), also known as the catalytic constant, is the number of substrate molecules converted to product per enzyme molecule per unit of time. Together, Vmax and kcat provide a measure of the catalytic efficiency of an enzyme.

Similar to the Km value, specific Vmax and kcat values for the enzymatic hydrolysis of this compound are not readily found in the surveyed literature. These parameters are determined experimentally alongside the Km value from the Michaelis-Menten plot. The catalytic efficiency of an enzyme is often expressed as the ratio kcat/Km, which provides a measure of how efficiently an enzyme can convert a substrate to a product at low substrate concentrations.

Influence of Environmental Factors on Enzymatic Activity

The catalytic activity of enzymes is highly dependent on environmental conditions. Understanding these influences is crucial for defining the optimal conditions for enzyme function and for gaining insights into the enzyme's mechanism.

pH: The pH of the reaction medium can significantly affect the ionization state of amino acid residues in the enzyme's active site and the substrate itself, thereby influencing substrate binding and catalysis. nih.govnih.gov Most enzymes exhibit a characteristic optimal pH at which their activity is maximal. For prolidases, which are known to hydrolyze Xaa-Pro dipeptides, the optimal pH is generally in the neutral to slightly alkaline range. researchgate.net For instance, the pH dependence of kcat/Km for the hydrolysis of picolinylproline (B13003723) by swine kidney prolidase is sigmoidal, with optimal activity on the acidic limb and a delimiting enzymic pKa of 6.6, whereas for glycylproline, it exhibits a bell-shaped profile with a maximum at pH 7.7. researchgate.net

Temperature: Temperature affects the rate of enzymatic reactions, with activity generally increasing with temperature up to an optimum, beyond which the enzyme begins to denature and lose activity. researchgate.netresearchgate.netnih.gov The optimal temperature for enzymatic activity is a key characteristic of an enzyme.

Metal Ion Requirements: Many enzymes, including prolidases, are metalloenzymes that require the presence of specific metal ions for their catalytic activity. Prolidases are typically dependent on divalent metal cations, with manganese (Mn2+) being a common cofactor. nih.gov These metal ions can play a structural role in maintaining the active site conformation or a direct catalytic role in the hydrolysis of the peptide bond.

Mapping Enzyme Subsite Specificity

The specificity of a protease is determined by the interactions between the amino acid residues of the substrate and the corresponding binding pockets (subsites) of the enzyme. The subsites are denoted as S1, S2, etc., for the non-primed side (N-terminal to the scissile bond) and S1', S2', etc., for the primed side (C-terminal to the scissile bond). The corresponding amino acid residues of the substrate are denoted P1, P2, P1', and P2'.

Analysis of P1, P2, P1', P2' Amino Acid Preferences for Cleavage

For this compound, the P1 residue is Lysine and the P1' residue is Proline. The specificity of prolidase is primarily dictated by the P1' proline residue. The enzyme specifically cleaves the peptide bond N-terminal to a proline residue.

The P2 position in this substrate is not explicitly defined as it is a dipeptide amide. However, in the context of longer peptide substrates, the nature of the P2 residue can influence the binding affinity and cleavage efficiency. Studies on various proteases have shown distinct preferences for the amino acid at the P2 position.

The P1' subsite of prolidase is highly specific for proline. The P2' position in this compound is occupied by the N-(4-nitrophenyl) group. The nature of the group at the P2' position can also affect substrate recognition and catalysis.

Conformational Constraints Imposed by the Proline Residue on Substrate Binding and Catalysis

The unique cyclic structure of the proline residue imposes significant conformational constraints on the peptide backbone. nih.govplos.orgresearchgate.net Proline's pyrrolidine (B122466) ring restricts the rotation around the N-Cα bond, influencing the local secondary structure of the peptide. This inherent rigidity plays a crucial role in substrate recognition by prolidase.

Mechanistic Enzymology and Inhibitor Development Studies

Detailed Mechanistic Insights into Enzyme Catalysis

Understanding the precise sequence of events during enzyme catalysis is fundamental to biochemistry and drug design. L-Lysyl-N-(4-nitrophenyl)-L-prolinamide facilitates these investigations by providing a means to monitor enzyme activity in real-time, allowing for the detailed characterization of reaction mechanisms.

The 4-nitrophenyl group is integral to the utility of this compound as a reporter substrate in enzymatic assays. Its function is predicated on its properties as an effective leaving group and a chromogenic indicator.

The 4-nitrophenolate anion is a relatively stable species due to the electron-withdrawing nature of the nitro group, which allows it to delocalize the negative charge. This stability makes 4-nitrophenol a good leaving group, with a pKa of approximately 7.15, facilitating the nucleophilic attack on the carbonyl carbon of the proline residue during enzymatic hydrolysis emerginginvestigators.org.

The primary advantage of this leaving group is its chromogenic property. In its ester or amide linkage within the substrate, the 4-nitrophenyl group is colorless. However, upon enzymatic cleavage and under basic or neutral pH conditions, it is released as the 4-nitrophenolate ion, which imparts a distinct yellow color to the solution emerginginvestigators.orgemerginginvestigators.orgsemanticscholar.org. This color change can be quantified spectrophotometrically by monitoring the increase in absorbance at wavelengths typically around 410-413 nm emerginginvestigators.orgsemanticscholar.org.

The rate of formation of the 4-nitrophenolate ion is directly proportional to the rate of the enzyme-catalyzed hydrolysis of the substrate. This linear relationship allows for precise kinetic measurements and the determination of key enzymatic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). The ease of detection makes this and similar 4-nitrophenyl-based substrates ideal for continuous monitoring of reaction progress without the need for complex analytical procedures semanticscholar.org. Studies on the hydrolysis of various 4-nitrophenyl esters have utilized this spectroscopic handle to construct Hammett plots, elucidating the electronic effects on reaction rates and changes in the rate-determining step of catalysis semanticscholar.org.

Enzymes function by stabilizing the high-energy transition state of a reaction, thereby lowering the activation energy. Transition state analogues are stable molecules designed to mimic the geometry and electronic charge distribution of this transient species nih.gov. Because they bind to the enzyme's active site with much higher affinity than the substrate or product, they are often potent and specific inhibitors nih.gov.

For proline-specific serine peptidases that cleave this compound, the catalytic mechanism involves the formation of a tetrahedral intermediate. This intermediate is formed when the active site serine residue performs a nucleophilic attack on the carbonyl carbon of the prolyl residue in the substrate. The design of transition state analogues for these enzymes often involves incorporating functional groups that can form a stable tetrahedral structure, such as boronic acids or phosphonates.

Kinetic data obtained from assays using this compound are crucial for designing such inhibitors. By establishing the enzyme's affinity for the substrate (Km), researchers can set a benchmark for the desired affinity of a transition state analogue inhibitor (Ki). A successful analogue will have a Ki value orders of magnitude lower than the Km value. For instance, studies on phenylethanolamine N-methyltransferase led to the development of a transition-state analogue with a Ki value of 12.0 nM, demonstrating the power of this approach nih.gov. The primary catalytic intermediate in the serine peptidase reaction is an acyl-enzyme intermediate, where the L-Lysyl-L-prolyl portion of the substrate is covalently bonded to the active site serine after the release of the 4-nitrophenolate. The subsequent hydrolysis of this intermediate releases the dipeptide and regenerates the free enzyme.

Rational Design and Evaluation of Enzyme Inhibitors Utilizing this compound

The development of specific and potent enzyme inhibitors is a cornerstone of modern drug discovery. This compound is an essential tool in this process, enabling the rapid screening of compound libraries and the detailed characterization of inhibitor-enzyme interactions.

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify potential drug candidates or "hits" assaygenie.com. The chromogenic nature of this compound makes it exceptionally well-suited for HTS assays designed to find inhibitors of proline-specific peptidases nih.gov.

The assay is typically performed in a multi-well plate format (e.g., 96 or 384 wells) assaygenie.com. Each well contains the target enzyme, the substrate this compound, and one of the compounds from a chemical library. The enzymatic reaction is monitored by measuring the increase in absorbance from the released 4-nitrophenolate. Compounds that inhibit the enzyme will slow down or stop the reaction, resulting in a significantly lower absorbance reading compared to a control well with no inhibitor. The quality and reliability of such assays are often assessed by calculating the Z' factor, a statistical parameter that reflects the signal-to-background ratio and data variation h1.conih.gov. The simplicity, low cost, and amenability to automation make this colorimetric assay a preferred method for primary screening campaigns mdpi.com.

| Step | Procedure | Purpose |

|---|---|---|

| 1. Reagent Preparation | Prepare buffer solution (e.g., Tris-HCl, pH 7.5), stock solutions of the target enzyme, the substrate this compound, and test compounds (typically in DMSO). | Ensure all components are at the correct concentration and pH for optimal enzyme activity and compound solubility. |

| 2. Assay Plate Setup | Dispense test compounds, positive controls (known inhibitor), and negative controls (DMSO vehicle) into a 384-well microplate. | To test the effect of library compounds and validate the assay's performance. |

| 3. Enzyme Addition | Add a solution of the target enzyme to all wells. Allow for a brief pre-incubation period. | To allow potential inhibitors to bind to the enzyme before the substrate is introduced. |

| 4. Reaction Initiation | Add the substrate this compound to all wells to start the reaction. | Initiates the enzymatic cleavage and subsequent color change. |

| 5. Signal Detection | Incubate the plate at a constant temperature (e.g., 37°C) and measure the absorbance at ~410 nm at multiple time points using a microplate reader. | To quantify the rate of reaction and identify wells with reduced enzyme activity, indicating inhibition. |

| 6. Data Analysis | Calculate the rate of reaction for each well. Determine the percent inhibition for each test compound relative to the negative control. Identify "hits" that exceed a predefined inhibition threshold. | To identify promising inhibitor candidates for further study. |

Once initial hits are identified from an HTS campaign, the next phase involves chemical optimization to improve their potency, selectivity, and drug-like properties. This is achieved through structure-activity relationship (SAR) studies, which systematically modify the chemical structure of the hit compound and evaluate the impact on its inhibitory activity nih.govvu.nl.

In this context, this compound is used to determine the inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50), of each newly synthesized analogue. A lower IC50 value indicates a more potent inhibitor. By correlating the structural changes with the corresponding IC50 values, medicinal chemists can deduce which parts of the molecule are crucial for binding to the enzyme. For example, SAR studies on prolyl oligopeptidase inhibitors have shown that increased hydrophobicity and molecular bulk at specific positions can enhance inhibitory activity nih.gov. Similarly, studies on tripeptidomimics as angiotensin-converting enzyme inhibitors revealed that specific side chain lengths were better suited for inhibition nih.gov. This iterative process of synthesis and testing guides the rational design of more effective inhibitors mdpi.com.

| Compound | Modification at R-group | IC50 (µM) | Interpretation |

|---|---|---|---|

| Lead-01 (Hit) | -H | 50.2 | Baseline activity of the initial hit compound. |

| Analogue-A | -CH3 | 25.8 | Small alkyl group improves potency, suggesting a hydrophobic pocket. |

| Analogue-B | -Cl | 15.1 | Electron-withdrawing group enhances potency, possibly through specific interactions. |

| Analogue-C | -OH | 85.4 | Polar hydroxyl group reduces potency, indicating the binding site is likely hydrophobic. |

| Analogue-D | -Phenyl | 5.3 | A bulky, hydrophobic phenyl group significantly increases potency, suggesting a large binding pocket. |

A comprehensive understanding of how an inhibitor binds to its target enzyme is essential for rational drug design. This involves determining the inhibitor's binding orientation, the specific amino acid residues it interacts with, and the dynamics of this interaction. This compound plays a key role in the kinetic and mechanistic studies that complement structural and computational methods.

Kinetic analysis using the substrate can determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information provides initial clues about the inhibitor's binding site. For example, a competitive inhibitor typically binds to the same active site as the substrate, while a non-competitive inhibitor binds to a different (allosteric) site.

These kinetic findings are then integrated with data from other techniques:

Molecular Docking: Computational models are used to predict the most likely binding pose of an inhibitor within the enzyme's active site, which is often known from X-ray crystallography structures nih.gov.

X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of the enzyme-inhibitor complex, offering definitive proof of the binding mode and revealing key interactions like hydrogen bonds and hydrophobic contacts nih.gov.

Mass Spectrometry (MS): Techniques like hydrogen/deuterium exchange MS can reveal which parts of the enzyme become less flexible or accessible to the solvent upon inhibitor binding, providing insights into conformational changes acs.org.

Molecular Dynamics (MD) Simulations: Computer simulations, such as Gaussian accelerated molecular dynamics, can model the dynamic movements of the enzyme and inhibitor over time, elucidating the stability of the complex and the energetics of binding mdpi.com.

By combining the kinetic data derived from assays with this compound with these structural and computational methods, researchers can build a complete picture of the inhibitor's mechanism of action, paving the way for further optimization.

Despite a comprehensive search for scientific literature, no research articles or data could be found detailing studies on the allosteric modulation of enzyme activity by the specific compound this compound.

Therefore, the section on "" focusing on "Studies on Allosteric Modulation of Enzyme Activity" for this particular compound cannot be provided. Scientific literature databases and academic search engines did not yield any specific investigations into the allosteric effects of this compound on any enzyme.

Applications in Advanced Biochemical Assays and Research Probes

Development of Quantitative Spectrophotometric and Fluorometric Assays for Enzyme Activity

L-Lysyl-N-(4-nitrophenyl)-L-prolinamide serves as a chromogenic substrate, enabling the straightforward quantification of enzyme activity through spectrophotometry. The principle of this assay is based on the enzymatic cleavage of the amide bond between the proline residue and the 4-nitrophenylamine moiety. This cleavage releases 4-nitroaniline (B120555), a yellow-colored compound that can be detected by measuring the absorbance of light at a specific wavelength, typically around 405 nm. The rate of increase in absorbance is directly proportional to the rate of the enzymatic reaction, thus providing a quantitative measure of enzyme activity.

This method has been instrumental in developing assays for various enzymes, particularly serine proteases like plasmin and tissue-type plasminogen activator (t-PA). The specificity of the substrate for these enzymes allows for their activity to be measured even in the presence of other proteins.

| Enzyme Target | Assay Principle | Detection Method |

| Plasmin | Cleavage of the Lys-Pro bond, releasing 4-nitroaniline. | Spectrophotometry (Absorbance at 405 nm) |

| Tissue-type Plasminogen Activator (t-PA) | Indirect assay coupled with plasminogen; t-PA activates plasminogen to plasmin, which then cleaves the substrate. | Spectrophotometry (Absorbance at 405 nm) |

| Trypsin-like Proteases | Cleavage of the peptide bond C-terminal to a lysine (B10760008) residue. | Spectrophotometry (Absorbance at 405 nm) |

While primarily used in spectrophotometric assays, the core principle can be adapted for fluorometric assays by modifying the leaving group to a fluorescent molecule instead of a chromogenic one. This would offer enhanced sensitivity, allowing for the detection of lower enzyme concentrations.

Utilization in In Vitro Model Systems for Protease Characterization

The use of this compound extends to the detailed characterization of protease kinetics and inhibition in controlled in vitro environments. By systematically varying the substrate concentration and measuring the initial reaction velocity, key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined. This information is crucial for understanding the enzyme's affinity for the substrate and its catalytic efficiency.

Furthermore, this compound is an invaluable tool for screening and characterizing protease inhibitors. In a typical inhibition assay, the enzyme is pre-incubated with a potential inhibitor before the addition of the this compound substrate. A decrease in the rate of 4-nitroaniline release compared to a control without the inhibitor indicates inhibitory activity. This allows for the determination of the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC50), and can help elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Employment as a Tool for Monitoring Proteolytic Activity in Complex Biological Mixtures

A significant application of this compound is its use in monitoring specific proteolytic activities within complex biological samples, such as blood plasma or cell lysates. The high specificity of the substrate for certain proteases allows for their activity to be assayed with minimal interference from other components in the mixture. This is particularly important in clinical diagnostics and biomedical research, where alterations in protease activity are often associated with disease states. For instance, changes in the activity of enzymes in the fibrinolytic system, such as plasmin, can be monitored using this substrate to assess the risk of thrombosis or bleeding disorders.

Application in Protein Engineering and Genetic Code Expansion: A Conceptual Framework for Site-Specific Labeling and Modification

While direct, widespread application of this compound in protein engineering and genetic code expansion is not yet extensively documented, its structure provides a conceptual framework for the design of novel tools for site-specific protein modification.

The core concept of genetic code expansion involves the incorporation of non-canonical amino acids (ncAAs) with novel functionalities into proteins at specific sites. The 4-nitrophenyl group within this compound, or similar moieties, could be adapted for such purposes. For instance, an amino acid analog containing a nitrophenyl group could be designed and incorporated into a protein sequence using an engineered aminoacyl-tRNA synthetase/tRNA pair. Once incorporated, the nitro group could be chemically reduced to an amine, providing a unique reactive handle for site-specific labeling with fluorescent probes, crosslinkers, or other desired molecules. This would enable the precise modification of proteins for structural and functional studies.

This approach offers a high degree of control over the location of the modification, which is a significant advantage over traditional, less specific protein labeling methods that target naturally occurring amino acid residues like lysine or cysteine. The development of such techniques would further expand the molecular toolbox available to protein engineers and biochemists.

Future Research Directions and Theoretical Perspectives

Computational Chemistry and Molecular Dynamics Simulations of Compound-Enzyme Complexes

Future computational studies will be instrumental in elucidating the intricate interactions between L-Lysyl-N-(4-nitrophenyl)-L-prolinamide and its target enzymes. Through the use of molecular dynamics (MD) simulations, researchers can visualize the dynamic binding process of the compound to the active site of an enzyme. These simulations can reveal key conformational changes in both the substrate and the enzyme during the binding event, providing a deeper understanding of the catalytic mechanism.

Key areas of investigation will include the determination of binding affinities and the identification of the specific amino acid residues within the enzyme's active site that are crucial for substrate recognition and catalysis. By calculating the free energy of binding, computational models can predict the stability of the enzyme-substrate complex. Furthermore, quantum mechanics/molecular mechanics (QM/MM) approaches can be employed to model the enzymatic reaction at a quantum level, offering precise insights into the bond-breaking and bond-forming steps of the hydrolysis of the amide bond.

These computational approaches will enable the rational design of novel, more potent, and selective enzyme inhibitors or substrates. By understanding the structure-activity relationship at a molecular level, modifications can be made to the this compound structure to enhance its interaction with target enzymes or to alter its substrate specificity.

| Computational Technique | Application in Studying this compound | Potential Insights |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic interaction between the compound and target enzymes. | Visualization of binding pathways, conformational changes, and stability of the enzyme-substrate complex. |

| Free Energy Calculations | Predicting the binding affinity of the compound to various enzymes. | Quantitative assessment of binding strength and identification of key interacting residues. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the enzymatic reaction mechanism at the electronic level. | Detailed understanding of the catalytic steps, including transition states and reaction energetics. |

| Virtual Screening | Identifying potential new enzyme targets for the compound. | Discovery of novel biochemical pathways and therapeutic targets. |

Exploration of Novel Enzyme Targets and Uncharacterized Biochemical Pathways

A significant avenue for future research lies in the identification of novel enzyme targets for this compound. Given its structure as a dipeptide linked to a chromogenic group, it is likely a substrate for various peptidases. High-throughput screening of enzyme libraries against this compound can uncover previously unknown enzymatic activities.

Once novel interactions are identified, the broader biochemical pathways in which these enzymes participate can be investigated. This could reveal new roles for these enzymes in cellular processes and disease pathogenesis. For instance, if the compound is found to be a substrate for an uncharacterized protease, this could lead to the elucidation of a new signaling cascade or metabolic pathway.

Furthermore, exploring the substrate specificity of these newly identified enzymes using a library of peptide analogs of this compound will be crucial. This will help to define the consensus sequence recognized by the enzyme and to develop more specific substrates and inhibitors. Such studies could unveil novel regulatory mechanisms within cells and provide new targets for therapeutic intervention.

Development of Advanced Methodologies for Investigating Peptide Substrate Interactions in Vivo (excluding human trials)

To bridge the gap between in vitro findings and biological relevance, the development of advanced in vivo methodologies is essential. The chromogenic nature of the 4-nitrophenyl group offers a unique opportunity for the development of novel imaging techniques to monitor enzyme activity in real-time within living organisms, such as animal models of disease.

One promising approach is the use of fluorescence resonance energy transfer (FRET)-based probes derived from this compound. By attaching a fluorescent donor and quencher to the peptide, enzymatic cleavage would result in a detectable fluorescent signal, allowing for the spatiotemporal tracking of enzyme activity in vivo.

Additionally, the development of positron emission tomography (PET) tracers based on this compound could provide a non-invasive method for quantifying enzyme activity and distribution in whole-animal models. These advanced in vivo techniques will be invaluable for understanding the physiological and pathological roles of the enzymes that process this compound and for evaluating the efficacy of potential therapeutic agents targeting these enzymes.

| In Vivo Methodology | Application for this compound | Potential Outcomes |

| FRET-based Probes | Real-time imaging of enzymatic cleavage in living cells and tissues. | Spatiotemporal mapping of enzyme activity and its role in biological processes. |

| Positron Emission Tomography (PET) Tracers | Non-invasive quantification of enzyme activity and distribution in whole-animal models. | Assessment of enzyme levels in disease states and monitoring of therapeutic response. |

| Animal Models of Disease | Investigating the role of target enzymes in pathophysiology. | Validation of enzyme targets for drug development and preclinical testing of inhibitors. |

Integration with Omics Technologies for Systems-Level Biological Understanding

A systems-level understanding of the biological roles of enzymes that interact with this compound can be achieved by integrating experimental data with various "omics" technologies. Proteomics can be used to identify the full spectrum of proteins that bind to or are regulated by the target enzymes. This can reveal protein-protein interaction networks and downstream signaling pathways.

Metabolomics studies can identify the metabolic changes that occur upon modulation of the target enzyme's activity, providing insights into its role in cellular metabolism. By analyzing the global changes in small molecule metabolites, researchers can construct a comprehensive picture of the enzyme's function in the broader metabolic network.

Transcriptomics can be employed to investigate how the expression of the target enzyme and its related pathways are regulated at the genetic level. This can help to identify transcription factors and signaling molecules that control the expression of the enzyme under different physiological and pathological conditions. The integration of these omics datasets will provide a holistic view of the biological system and the role of the target enzyme within it, paving the way for the development of novel systems-based therapeutic strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.